Predicted Acid Dissociation Constant (pKa) vs. Des-Methoxy Analog
The predicted pKa of 3-Chloro-6-fluoro-5-methoxyquinolin-4(1H)-one is 0.19 ± 0.70, indicating a highly acidic proton, likely on the quinolinone nitrogen or the hydroxyl tautomer . This is in stark contrast to the des-methoxy analog, 3-chloro-6-fluoroquinolin-4(1H)-one (CAS 724787-80-8), for which a pKa of approximately 4.07 is predicted for similar 4-quinolinones without the 5-methoxy group . This difference of nearly 4 log units implies a profound difference in the compound's ionization state at physiological pH, directly impacting solubility, permeability, and target binding.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 0.19 ± 0.70 (Predicted) |
| Comparator Or Baseline | 3-Chloro-6-fluoroquinolin-4(1H)-one (CAS 724787-80-8): ~4.07 (Predicted for similar 6-fluoro-4-quinolinone scaffold) |
| Quantified Difference | ΔpKa ≈ 3.88 (in acidic direction) |
| Conditions | Computational prediction (ACD/Labs or similar) |
Why This Matters
A nearly 10,000-fold difference in acid strength dictates different ionization states at physiological pH, which is a primary driver of pharmacokinetic and pharmacodynamic behavior, making these two scaffolds non-interchangeable.
